molecular formula C17H24N6 B7101677 N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B7101677
M. Wt: 312.4 g/mol
InChI Key: OUQSXZGWUQNDCV-UHFFFAOYSA-N
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Description

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-2-4-14(5-3-1)12-22-9-6-15(7-10-22)20-16-17-21-19-13-23(17)11-8-18-16/h4,8,11,13,15H,1-3,5-7,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSXZGWUQNDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CN2CCC(CC2)NC3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination reaction involving a suitable aldehyde and an amine.

    Triazolopyrazine Synthesis: The triazolopyrazine moiety can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine and a diketone.

    Coupling Reactions: The final step involves coupling the cyclohexene, piperidine, and triazolopyrazine units through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the piperidine and triazolopyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclohexylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
  • N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrimidin-8-amine

Uniqueness

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds

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